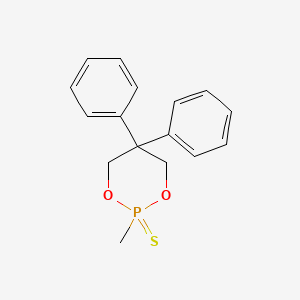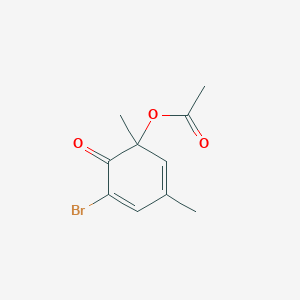
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, two methyl groups, a ketone, and an acetate group attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of 1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions often include solvents like carbon tetrachloride or chloroform to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also influence its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The combination of the bromine atom, ketone group, and acetate group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
90841-66-0 |
|---|---|
Fórmula molecular |
C10H11BrO3 |
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
(5-bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)9(13)10(3,5-6)14-7(2)12/h4-5H,1-3H3 |
Clave InChI |
DBOHNHNVSYUSTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(=O)C(=C1)Br)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
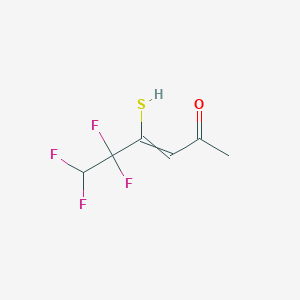
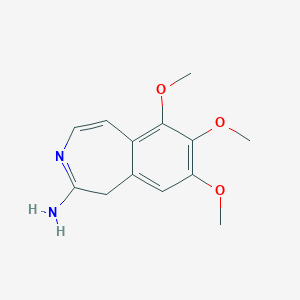
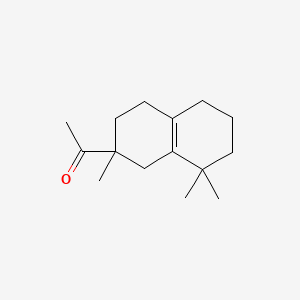

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
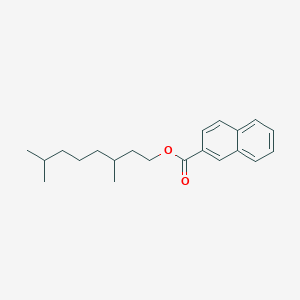
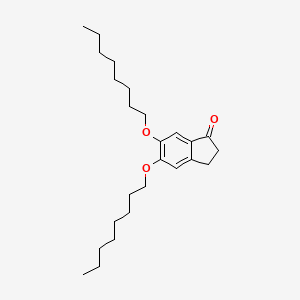
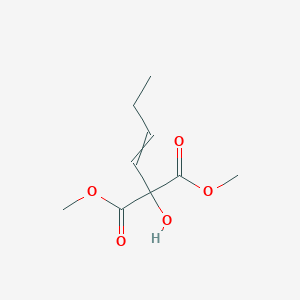
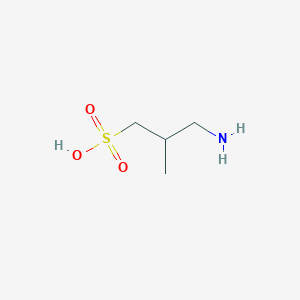
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
